N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
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Overview
Description
Nelfinavir is an antiretroviral medication used in the treatment of HIV/AIDSNelfinavir is known for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nelfinavir is synthesized through a multi-step process involving several key intermediatesThe final steps involve the coupling of these intermediates to form the complete nelfinavir molecule .
Industrial Production Methods: Industrial production of nelfinavir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Nelfinavir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and bioavailability in the human body .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of nelfinavir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include various oxidative metabolites, which are primarily excreted in the feces. These metabolites are crucial for the drug’s pharmacokinetics and overall efficacy .
Scientific Research Applications
Nelfinavir has been extensively studied for its applications beyond HIV treatment. It has shown potential in the treatment of other viral infections, including COVID-19, due to its ability to inhibit viral proteases . Additionally, nelfinavir has demonstrated anti-cancer properties, making it a candidate for drug repurposing in oncology . Its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells has been a focal point of research .
Mechanism of Action
Nelfinavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins. This inhibition prevents the maturation of infectious viral particles, thereby reducing the viral load in patients . The drug binds to the active site of the protease enzyme, blocking its activity and disrupting the viral replication cycle .
Comparison with Similar Compounds
Nelfinavir is part of the protease inhibitor class of antiretroviral drugs, which includes other compounds such as indinavir, ritonavir, and saquinavir. Compared to these drugs, nelfinavir has a unique decahydroisoquinoline-2-carboxamide moiety, which contributes to its distinct pharmacological profile . While all protease inhibitors share a common mechanism of action, nelfinavir’s specific structure allows for different binding affinities and metabolic pathways, making it a valuable option in combination therapies .
Conclusion
Nelfinavir is a versatile compound with significant applications in the treatment of HIV/AIDS and potential uses in other medical fields. Its unique chemical structure and mechanism of action make it a valuable tool in the fight against viral infections and cancer. Ongoing research continues to explore its full potential and expand its therapeutic applications.
Properties
IUPAC Name |
N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYKUNXZHXKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861426 |
Source
|
Record name | N-tert-Butyl-2-[2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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